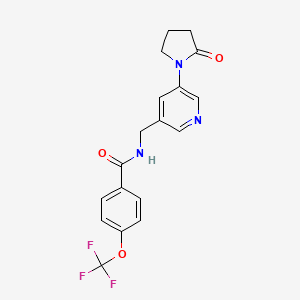

![molecular formula C24H22N2O2 B2880743 4-[(4-甲基苄基)氧基]-N'-[(E,2Z)-3-苯基-2-丙烯亚基]苯甲酰腙 CAS No. 320423-65-2](/img/structure/B2880743.png)

4-[(4-甲基苄基)氧基]-N'-[(E,2Z)-3-苯基-2-丙烯亚基]苯甲酰腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

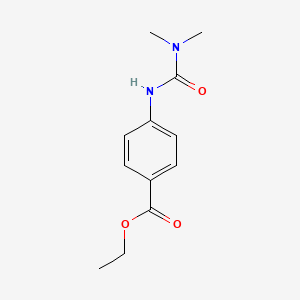

The compound “4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide” is a benzoylhydrazine derivative bearing an ether group . It has a molecular formula of C24H22N2O2 .

Molecular Structure Analysis

The molecular and crystal structures of this compound have been described in the literature . The supramolecular structures of the compound are governed by N—H N and N—H O hydrogen-bonding interactions . The orientation of the carbohydrazide moiety in the molecules is likely to favor the crystal packing and thus hydrogen-bonding interactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.科学研究应用

抗菌活性

类似于 4-[(4-甲基苄基)氧基]-N'-[(E,2Z)-3-苯基-2-丙烯亚基]苯甲酰腙的化合物已被研究其抗菌性能。例如,Saravanan 等人(2015 年)合成了一系列半氨基脲衍生物,其特征在于 FT-IR、NMR、质谱和元素分析,显示出对人类病原微生物具有显着的体外抗菌和抗真菌活性 (Saravanan、Alagarsamy 和 Prakash,2015)。

抗氧化能力

Hussain(2016 年)对含有 2,6-二甲氧基苯酚的新型 5-氨基-1,2,4-三唑衍生物的研究,通过各种化学反应合成,显示出显着的自由基清除能力,突出了具有类似结构的化合物在抗氧化应用中的潜力 (Hussain,2016)。

缓蚀

Singh 和 Quraishi(2016 年)探索了新型合成化合物在酸性条件下对低碳钢的缓蚀性能,揭示了高缓蚀效率并提出了类似化合物在工业防腐中的应用 (Singh 和 Quraishi,2016)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide' involves the reaction of 4-methylbenzyl chloride with sodium hydroxide to form 4-methylbenzyl alcohol, which is then reacted with 4-nitrobenzoyl chloride to form 4-[(4-methylbenzyl)oxy]benzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with cinnamaldehyde to form the desired compound.", "Starting Materials": [ "4-methylbenzyl chloride", "sodium hydroxide", "4-nitrobenzoyl chloride", "thionyl chloride", "hydrazine hydrate", "cinnamaldehyde" ], "Reaction": [ "4-methylbenzyl chloride + sodium hydroxide → 4-methylbenzyl alcohol", "4-methylbenzyl alcohol + 4-nitrobenzoyl chloride → 4-[(4-methylbenzyl)oxy]benzoic acid", "4-[(4-methylbenzyl)oxy]benzoic acid + thionyl chloride → 4-[(4-methylbenzyl)oxy]benzoyl chloride", "4-[(4-methylbenzyl)oxy]benzoyl chloride + hydrazine hydrate → 4-[(4-methylbenzyl)oxy]-N'-benzenecarbohydrazide", "4-[(4-methylbenzyl)oxy]-N'-benzenecarbohydrazide + cinnamaldehyde → 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide" ] } | |

CAS 编号 |

320423-65-2 |

分子式 |

C24H22N2O2 |

分子量 |

370.4 g/mol |

IUPAC 名称 |

4-[(4-methylphenyl)methoxy]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |

InChI |

InChI=1S/C24H22N2O2/c1-19-9-11-21(12-10-19)18-28-23-15-13-22(14-16-23)24(27)26-25-17-5-8-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,26,27)/b8-5+,25-17+ |

InChI 键 |

YUOMFXDGUWICCH-JVWXNFGLSA-N |

手性 SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |

SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |

规范 SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)

![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)

![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)